2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione
Description
This compound belongs to the benzo[de]isoquinoline-1,3(2H)-dione family, characterized by a fused aromatic core with a dicarboximide moiety. The structure features a phenyl group at position 2 substituted with hydroxy(oxido)amino groups at the 2' and 4' positions. While direct synthesis data are unavailable in the provided evidence, its structural analogs suggest synthetic routes involving Schiff base formation or nucleophilic substitution .
Properties
CAS No. |
94210-30-7 |
|---|---|
Molecular Formula |
C18H9N3O6 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9N3O6/c22-17-12-5-1-3-10-4-2-6-13(16(10)12)18(23)19(17)14-8-7-11(20(24)25)9-15(14)21(26)27/h1-9H |
InChI Key |
PNCWXJDXSBUSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using classical methods such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction.
Functional Group Introduction:
Final Assembly: The final step involves coupling the functionalized phenyl ring with the isoquinoline core under specific reaction conditions, such as the use of catalysts and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium catalysts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Schiff Base Derivatives (5a–c)
- Structure: Compounds 5a (hydroxybenzylidene), 5b (dimethylaminobenzylidene), and 5c (diphenylaminebenzylidene) share the benzo[de]isoquinoline-dione core but differ in the Schiff base substituents .
- Properties: 5a: Polar hydroxy group improves solubility; used in optical and antiviral studies. 5b: Dimethylamino group enhances electron-donating capacity, influencing nonlinear optical (NLO) properties. 5c: Bulky diphenylamine reduces solubility but increases π-π stacking for biomolecular interactions.
Hydroxyethyl Thio-Linked Derivatives (7f, 8a–c)
- Structure : Derivatives like 7f (benzimidazole-thio) and 8a–c (pyrimidine-thio) feature a hydroxyethyl group at position 2 and heterocyclic thioethers at position 6 .
- Properties :
- High thermal stability (melting points >250°C) and purity (>99.5%).
- Thioether linkages enhance antifungal activity by interacting with microbial enzymes.
- Comparison: The target compound lacks thioether groups but includes redox-active hydroxy(oxido)amino substituents, which may confer distinct mechanisms in biological or catalytic applications.
Aminophenyl Derivative (CAS 25287-05-2)
- Structure: 2-(4-Aminophenyl)-substituted derivative with a primary amine group .
- Properties :
- Fluorescence and hydrogen-bonding capability make it suitable for imaging and pharmaceuticals.
- Solubility varies with solvent polarity.
- Comparison: The target compound’s hydroxy(oxido)amino groups could provide superior metal-binding capacity compared to the single amino group, expanding utility in sensor design.
Naphthalimide-Based Sensors (NI3, NI4)
- Structure: NI3 (allylamino/dimethylaminoethyl) and NI4 (allyl/dimethylaminoethylamino) differ in substituent positioning .
- Properties :
- Substituent placement affects photophysical behavior and metal ion detection (e.g., NI3 detects protons, while NI4 shows selectivity for metal ions).
- Used in styrene copolymers for pH/metal ion sensing.
- Comparison : The target compound’s phenyl substituents may enable broader sensor applications due to tunable electronic effects from hydroxy(oxido) groups.
Key Comparative Data
Table 1: Physical and Functional Properties of Selected Analogues
| Compound | Substituents | Melting Point (°C) | Key Applications | Notable Properties |
|---|---|---|---|---|
| Target Compound | 2,4-Bis(hydroxy(oxido)amino)phenyl | N/A* | Potential sensors, bioactivity | Predicted redox activity, metal chelation |
| 5a (Schiff base) | 4-Hydroxybenzylidene | N/A | Optical/antiviral | High solubility, hydrogen bonding |
| 7f (Hydroxyethyl-thio) | Benzimidazole-thio | >250 | Antifungal | Enzyme inhibition, high purity (99.9%) |
| CAS 25287-05-2 | 4-Aminophenyl | N/A | Imaging, pharmaceuticals | Fluorescence, H-bonding |
| NI3 (Naphthalimide) | Allylamino/dimethylaminoethyl | N/A | pH/metal ion sensors | Solvatochromism, copolymer compatibility |
Structure-Activity Relationships (SAR)
- Substituent Position : In NI3/NI4, sensor performance depends on substituent placement (imide vs. chromophore positions) . The target compound’s substituents on the phenyl ring may optimize interactions with biological targets or analytes.
- Electron-Donating/Accepting Groups: Dimethylamino (5b) and hydroxy(oxido) groups influence charge transfer, critical for NLO properties or redox activity .
- Bulkiness vs. Solubility : Bulky groups (e.g., diphenylamine in 5c) reduce solubility but enhance stacking; polar hydroxy(oxido) groups in the target compound may balance these effects.
Biological Activity
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzoisoquinoline core with hydroxyl and amino functionalities. Its molecular formula is , and it has a molecular weight of approximately 344.33 g/mol. The presence of hydroxyl groups suggests potential for hydrogen bonding, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Antioxidant Activity : The hydroxyl groups can donate electrons, contributing to its capacity as an antioxidant, which is crucial in mitigating oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of cell wall synthesis or interference with metabolic processes.
Biological Activity Data
Research on the biological activity of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione has yielded significant findings:
Anticancer Activity
Several studies have reported the anticancer properties of this compound. For instance, in vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| HeLa | 12.7 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown promising results against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Case Studies
- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis revealing activation of caspase pathways associated with apoptosis .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multidrug-resistant strains. The study highlighted that the compound's efficacy was comparable to standard antibiotics, suggesting that it could be a candidate for further development in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
